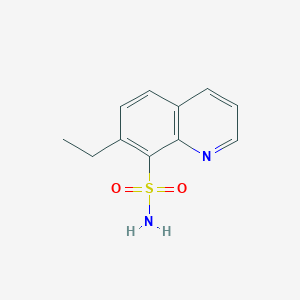

7-Ethylquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-8-5-6-9-4-3-7-13-10(9)11(8)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRSJVHJAMHORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219379-24-3 | |

| Record name | 7-ethylquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 7 Ethylquinoline 8 Sulfonamide Analogues

Functional Group Transformations on the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) in quinoline-8-sulfonamide (B86410) analogues is a key site for chemical modification. The acidic nature of the sulfonamide protons and the nucleophilicity of the nitrogen atom allow for a variety of transformations. These reactions are fundamental in creating libraries of compounds for further study.

Common transformations include N-alkylation and N-arylation. For instance, the reaction of a primary sulfonamide with alkyl halides in the presence of a base leads to the corresponding N-alkylated products. Similarly, coupling reactions can introduce aryl or heteroaryl substituents. A general approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base like triethylamine (B128534) or pyridine (B92270). nih.gov

The synthesis of quinoline-sulfonamide hybrids often starts with the condensation of a substituted dichloroquinoline with a diamine, followed by reaction with a substituted benzenesulfonyl chloride. nih.gov This modular approach allows for the introduction of various functional groups on the sulfonamide nitrogen.

Table 1: Examples of Functional Group Transformations on the Sulfonamide Moiety of Quinoline-8-sulfonamide Analogues

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 8-Quinolinesulfonyl chloride | Propargylamine (B41283), triethylamine, chloroform | N-propargyl-8-quinolinesulfonamide | nih.gov |

| 8-Quinolinesulfonyl chloride | N-methylpropargylamine, triethylamine, chloroform | N-methyl-N-propargyl-8-quinolinesulfonamide | nih.gov |

| N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine | Substituted benzene (B151609) sulfonyl chloride, DMF, TEA | N-substituted quinoline-sulfonamide hybrid | nih.gov |

Modifications and Substitutions on the Quinoline (B57606) Ring System

The quinoline ring itself is a robust aromatic system that can undergo various modifications, although the presence of the sulfonamide group at the 8-position can influence the regioselectivity of these reactions. The electronic properties of the quinoline ring can be tuned by introducing substituents at different positions. nih.gov

For example, the synthesis of novel quinoline-based sulfonamides has been achieved by incorporating substituents such as methyl, methoxy, chloro, and trifluoromethyl groups on the quinoline ring. nih.gov These modifications are often introduced early in the synthetic sequence, prior to the formation of the sulfonamide. A common precursor for such modifications is a substituted 4,7-dichloroquinoline (B193633). nih.govresearchgate.net The reactivity of the quinoline ring allows for the creation of diverse molecular hybrids designed for specific applications. nih.gov

Table 2: Examples of Modifications on the Quinoline Ring of Sulfonamide Analogues

| Starting Material | Reagents and Conditions | Product Description | Reference |

|---|---|---|---|

| 4,7-dichloroquinoline | p-phenylenediamine, p-TSA | N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine | nih.gov |

| 4-chloro-7-methoxyquinoline | Various sulfa drugs, DMF, reflux | 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | mdpi.com |

Formation of Hybrid Chemical Structures

The combination of the 7-ethylquinoline-8-sulfonamide scaffold with other chemical moieties through covalent or coordination bonds leads to the formation of hybrid structures with potentially novel properties.

A prominent method for creating hybrid molecules is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". alliedacademies.orgsigmaaldrich.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring that links the quinoline-sulfonamide unit to another molecule.

The quinoline-8-sulfonamide structure contains nitrogen and oxygen atoms that can act as donor sites for metal ions, leading to the formation of coordination complexes. The nitrogen atom of the quinoline ring and the nitrogen and/or oxygen atoms of the sulfonamide group can participate in chelation. nih.gov

The synthesis of such complexes is often straightforward, involving the direct reaction of the sulfonamide ligand with a metal salt, such as a metal acetate (B1210297) or chloride. nih.gov Various metal ions, including Zn(II), Cu(II), Co(II), and Cd(II), have been shown to form complexes with quinoline-sulfonamide analogues. nih.gov These metal complexes can exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.gov The ability of 8-hydroxyquinoline (B1678124) derivatives to chelate metal ions is a well-documented aspect of their chemistry. asianpubs.org

Table 3: Examples of Metal Complexes with Quinoline-Sulfonamide Analogues

| Ligand Analogue | Metal Salt | Resulting Complex | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | Cu(II) acetate | [Cu(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)₂] | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | Co(II) acetate | [Co(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)₂] | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | Cd(II) acetate | [Cd(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)₂] | nih.gov |

Structure-Reactivity Relationships in Synthetic Pathways

The reactivity of this compound analogues in the aforementioned synthetic pathways is governed by the electronic and steric effects of the substituents on both the quinoline ring and the sulfonamide moiety.

The acidity of the sulfonamide NH proton, a key factor in its functionalization, is influenced by the electronic nature of the group attached to the sulfonyl group. Electron-withdrawing groups on the quinoline ring can increase the acidity of the sulfonamide proton, potentially facilitating its deprotonation and subsequent reaction.

In the context of substitutions on the quinoline ring, the position of the ethyl group at C7 and the sulfonamide at C8 will direct incoming electrophiles to specific positions on the carbocyclic part of the quinoline system. The sulfonamide group is generally a deactivating group for electrophilic aromatic substitution.

The success of forming hybrid structures, such as triazole conjugates, depends on the accessibility of the reactive functional groups (e.g., alkyne or azide). Steric hindrance around these groups can affect reaction rates. In metal complexation, the geometry and stability of the resulting complex are dictated by the nature of the metal ion and the coordinating atoms of the ligand. nih.gov The specific arrangement of donor atoms in the this compound ligand would influence the coordination geometry and the properties of the resulting metallo-organic hybrid.

Molecular Structure and Conformation Analysis of 7 Ethylquinoline 8 Sulfonamide

Advanced Spectroscopic Characterization Methodologies (Research-Oriented)

The definitive structural confirmation and detailed analysis of 7-Ethylquinoline-8-sulfonamide rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of the molecule's connectivity, functional groups, and three-dimensional arrangement in different states.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Aromatic Protons: The protons on the quinoline (B57606) ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents.

Ethyl Group Protons: The ethyl group at the C7 position will present as two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃), resulting from spin-spin coupling with each other.

Sulfonamide Protons: The two protons of the primary sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. rsc.org Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. nih.gov In some sulfonamide derivatives, this signal has been observed between 8.78 and 10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon spectrum reveals the number and electronic environment of all carbon atoms in the structure.

Aromatic Carbons: The carbon atoms of the quinoline ring are expected to resonate in the δ 110-155 ppm range. researchgate.net The specific shifts are influenced by the electronic effects of the nitrogen atom and the substituents.

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

The structural assignment is further confirmed using two-dimensional NMR techniques, such as HSQC and HMBC, which establish correlations between directly bonded protons and carbons (HSQC) and long-range H-C couplings (HMBC), respectively. mdpi.com

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|---|

| Quinoline Ring | ¹H | ~ 7.0 - 9.0 | Multiplets, Doublets |

| Ethyl (-CH₂) | ¹H | ~ 2.5 - 3.0 | Quartet |

| Ethyl (-CH₃) | ¹H | ~ 1.2 - 1.5 | Triplet |

| Sulfonamide (-NH₂) | ¹H | Variable (e.g., 8.78 - 10.15) rsc.org | Broad Singlet |

| Quinoline Ring | ¹³C | ~ 110 - 155 | - |

| Ethyl Group | ¹³C | ~ 15 - 30 | - |

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The most characteristic vibrations for the sulfonamide moiety are associated with the sulfonyl (SO₂) group. rsc.org

SO₂ Asymmetric and Symmetric Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are hallmarks of the sulfonamide group. These typically appear in the ranges of 1370–1310 cm⁻¹ and 1180–1140 cm⁻¹, respectively. rsc.orgnih.gov

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (S-N) is generally observed in the 900-940 cm⁻¹ region. nih.gov

N-H Stretching: The N-H stretching vibrations of the primary sulfonamide (-NH₂) group are expected to appear as two distinct bands in the 3400-3200 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The spectrum will also feature absorptions characteristic of the quinoline ring, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations typically found in the 1600–1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Sulfonamide) | N-H Stretching | ~ 3400 - 3200 |

| -SO₂ (Sulfonyl) | Asymmetric Stretching | ~ 1370 - 1310 rsc.orgnih.gov |

| -SO₂ (Sulfonyl) | Symmetric Stretching | ~ 1180 - 1140 rsc.orgnih.gov |

| S-N (Sulfonamide) | S-N Stretching | ~ 940 - 900 nih.gov |

| Quinoline Ring | C=C Stretching | ~ 1600 - 1450 |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula, C₁₁H₁₂N₂O₂S. mdpi.com

Molecular Ion Peak: In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. mdpi.com The monoisotopic mass of the neutral molecule is 236.06 g/mol . uni.lu

Characteristic Fragmentation: A common and diagnostic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da. nih.gov This rearrangement is a key feature in the mass spectra of this class of compounds. nih.govnih.gov Other fragmentations may involve cleavage of the ethyl group or fragmentation of the quinoline ring system.

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂S | - |

| Monoisotopic Mass | 236.06195 Da uni.lu | HRMS |

| Common Adduct | [M+H]⁺ | ESI-MS |

| Characteristic Neutral Loss | SO₂ (64 Da) nih.gov | MS/MS |

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation of a compound in the solid state. While data for the specific 7-ethyl derivative is not available, the crystal structure of the parent compound, quinoline-8-sulfonamide (B86410), offers significant insight into the expected solid-state arrangement. researchgate.net

Molecular Conformation: In the crystal structure of quinoline-8-sulfonamide, the sulfonamide group is involved in both intramolecular and intermolecular hydrogen bonding. researchgate.net An important intramolecular contact exists between one hydrogen atom of the sulfamoyl group and the nitrogen atom of the quinoline ring system. researchgate.net

Intermolecular Interactions: In the crystal lattice, molecules form inversion dimers through pairs of N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. researchgate.net

Crystal Packing: These dimers are further associated through π–π stacking interactions between the benzene (B151609) rings of neighboring quinoline systems, with a centroid-to-centroid distance of approximately 3.649 Å. researchgate.net This stacking connects the dimers into a one-dimensional polymeric structure. researchgate.net It is anticipated that this compound would adopt a similar packing motif, potentially modified by the steric influence of the ethyl group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intramolecular Bond | N-H···N (sulfamoyl to quinoline) |

| Key Intermolecular Bond | N-H···O (forms dimers) |

| π–π Stacking Distance | ~3.649 Å (centroid-to-centroid) |

Theoretical Conformation Studies and Energetic Landscapes

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the conformational preferences and energetic landscapes of sulfonamides. nih.govresearchgate.net These computational studies provide insight into the relative stabilities of different spatial arrangements of the molecule, which may not be accessible through experimental methods alone.

For aromatic sulfonamides, a key conformational feature is the rotation around the C(aryl)-S and S-N bonds.

Eclipsed vs. Staggered Conformers: Theoretical calculations on similar sulfonamides predict the existence of multiple stable conformers. nih.gov A primary focus is the relative orientation of the amino (-NH₂) and sulfonyl (-SO₂) groups of the sulfonamide moiety, which can exist in either an eclipsed or a staggered arrangement. nih.govresearchgate.net

Energetic Stability: Gas-phase calculations often predict the eclipsed conformer to be the most stable. nih.govmdpi.com However, the energetic difference between conformers can be small, and the preferred conformation can be influenced by the environment. nih.gov For example, the inclusion of solvent effects in calculations can lead to a preference for the staggered conformer. nih.gov

Bioactive Conformation: It is noteworthy that the lowest-energy conformation of a molecule in isolation is not necessarily the "bioactive" conformation adopted when binding to a biological target. mdpi.com Molecular docking and dynamics simulations can be used to predict how this compound might orient itself within a protein active site. mdpi.com

Chiral Properties and Stereoisomerism (if applicable to derivatives)

This compound, as a parent structure, is achiral and does not possess a stereocenter. However, chirality is a critical consideration for its derivatives, as the introduction of a stereocenter can lead to enantiomers with potentially distinct pharmacological and toxicological profiles. nih.gov

Introduction of Chirality: Chirality can be introduced into the this compound scaffold through various synthetic modifications. For instance, substitution at the α-carbon of the ethyl group or derivatization of the sulfonamide nitrogen with a chiral amine would create a chiral center, resulting in a pair of enantiomers.

Importance of Stereoisomers: It is well-established in medicinal chemistry that different enantiomers of a chiral drug can interact differently with chiral biological targets like enzymes and receptors. nih.gov This can result in one enantiomer being significantly more potent or having a different biological effect than the other. mdpi.com

Asymmetric Synthesis: Consequently, the development of chiral sulfonamide derivatives often necessitates asymmetric synthesis strategies to produce enantiomerically pure compounds. nih.gov This allows for the separate evaluation of each stereoisomer to identify the one with the optimal therapeutic properties. nih.gov The use of chiral auxiliaries or catalysts is a common approach to achieve stereoselective synthesis in this class of compounds. sigmaaldrich.com

Computational Chemistry and in Silico Modeling of 7 Ethylquinoline 8 Sulfonamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and interaction patterns of a ligand, such as 7-Ethylquinoline-8-sulfonamide, with a specific protein target.

In studies involving quinoline-8-sulfonamide (B86410) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, derivatives have been docked against the muscle isoform 2 of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govmdpi.com These simulations help in comparing the binding affinities of newly designed compounds against reference ligands. mdpi.com The primary interactions observed for the quinoline-sulfonamide scaffold often involve the quinoline (B57606) moiety sitting in an apolar surface defined by hydrophobic residues, while the sulfonamide group participates in crucial hydrogen bonding. mdpi.com

For example, in the binding pocket of PKM2, the quinoline ring can form hydrophobic interactions and π-π stacking with residues like Phenylalanine (Phe), Leucine (Leu), and Methionine (Met). mdpi.com The oxygen atoms of the sulfonamide group are key hydrogen bond acceptors, often interacting with residues like Tyrosine (Tyr) or Lysine (Lys). mdpi.comnih.gov The sulfonamide moiety's ability to form these hydrogen bonds is a critical factor in the stability of the ligand-protein complex. chemmethod.com Docking studies on similar sulfonamides against other targets, such as the FGFR2 kinase receptor, have also highlighted the importance of the sulfonamide group in forming strong hydrogen bonds with backbone residues. chemmethod.com

| Compound Class | Protein Target | Key Interacting Residues | Observed Interaction Types | Reference |

|---|---|---|---|---|

| Quinoline-8-sulfonamide Derivatives | Pyruvate Kinase M2 (PKM2) | Phe26, Leu27, Met30, Tyr390, Leu353 | Hydrophobic, π-π Stacking, Hydrogen Bonding | mdpi.com |

| Azo-based Sulfonamides | FGFR2 Kinase | PHE 492, LYS 517, ASN 571 | Hydrogen Bonding | chemmethod.com |

| 7-bromoquinoline-5,8-dione aryl sulphonamides | Dihydropteroate Synthase (DHPS) | Not specified | General binding interaction | ripublication.com |

Molecular Dynamics Simulations for Conformational Stability and Ligand-Protein Complex Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules, thus offering insights into the conformational flexibility and stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jbclinpharm.org By developing a mathematical model, QSAR can predict the activity of novel, untested compounds like this compound based solely on their structural features. jbclinpharm.orgresearchgate.net

The process involves calculating a set of molecular descriptors for a series of known active and inactive compounds. These descriptors can be electronic, steric, hydrophobic, or topological properties. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. jbclinpharm.org For sulfonamide derivatives, QSAR studies have been successfully used to predict antimicrobial activity, among other biological effects. jbclinpharm.org A robust QSAR model can significantly expedite the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. researchgate.net

Pharmacophore Modeling and Virtual Screening Studies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated in two primary ways: ligand-based, using the common features of a set of known active molecules, or structure-based, derived from the key interaction points observed in a ligand-protein complex. nih.gov Once a pharmacophore model is developed for a target of interest, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of novel molecules from vast chemical libraries that possess the necessary pharmacophoric features and are therefore likely to be active. For the quinoline-sulfonamide scaffold, a pharmacophore model could be built based on highly active derivatives to discover new compounds, potentially including this compound, with similar or improved biological activity. nih.govnih.gov

Prediction of Molecular Interactions and Physicochemical Descriptors for Research Design

The design of effective research studies relies on a foundational understanding of a compound's potential molecular interactions and its fundamental physicochemical properties. For this compound, in silico tools can predict these characteristics, which are crucial for assessing its drug-likeness and potential bioavailability.

The key molecular interactions for the quinoline-8-sulfonamide scaffold are well-characterized through computational studies. The sulfonamide group is a potent hydrogen bond donor and acceptor, while the quinoline ring system facilitates π-π stacking and hydrophobic interactions. mdpi.comnih.govresearchgate.net Physicochemical descriptors, such as molecular weight, lipophilicity (XlogP), and the number of hydrogen bond donors and acceptors, are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Publicly available databases provide computationally predicted values for these descriptors.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C11H12N2O2S | Basic elemental composition |

| Molecular Weight | 236.29 g/mol | Influences absorption and distribution |

| XlogP3 | 1.6 | Measure of lipophilicity, affects membrane permeability |

| Hydrogen Bond Donor Count | 1 | Influences solubility and receptor binding |

| Hydrogen Bond Acceptor Count | 4 | Influences solubility and receptor binding |

| Rotatable Bond Count | 2 | Relates to conformational flexibility |

Data sourced from public chemical databases. uni.lu

Advanced Research Applications and Non Clinical Translational Avenues

Development as Research Probes for Biological Systems

The inherent photophysical properties of the quinoline (B57606) ring system make its derivatives, including 7-Ethylquinoline-8-sulfonamide, promising candidates for the development of research probes. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are particularly noted for their use as fluorescent chemosensors, especially for detecting metal ions like zinc (Zn²⁺) in biological environments. nih.gov

Aryl sulfonamide derivatives of 8-aminoquinoline are among the most efficient fluorophores used in zinc sensors for biological studies. nih.gov These molecules typically exhibit a significant increase in fluorescence intensity upon binding with the target ion. This "turn-on" fluorescence is often attributed to mechanisms like internal charge transfer (ICT) that are modulated by the chelation event. nih.gov The coordination of the metal ion with the nitrogen atoms of the quinoline ring and the sulfonamide group restricts molecular vibrations, leading to enhanced fluorescence quantum yield. nih.gov Given its structure, this compound could potentially be developed into a selective and sensitive fluorescent probe for tracking metal ions within cells and tissues, aiding in the study of their roles in physiological and pathological processes.

Potential in Materials Science or Coordination Chemistry (e.g., fluorescent properties)

In the realm of materials science, quinoline-sulfonamide complexes (QSCs) are particularly studied for their photoluminescent, primarily fluorescent, properties. nih.gov The formation of metal complexes with these ligands can lead to new materials with tailored optical and electronic characteristics. The fluorescence of these compounds can be tuned by changing the metal ion or by modifying the substituents on the quinoline ring.

The rigid, planar structure of the quinoline core, combined with the electron-withdrawing nature of the sulfonamide group, provides a platform for creating materials with interesting photophysical behaviors. These properties are valuable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent markers. The ethyl group at the 7-position of this compound could further influence these properties by altering the electronic distribution and steric factors of the molecule, potentially leading to unique luminescent characteristics upon coordination with different metal centers.

Chelation Chemistry and Metal Complex Formation

The structure of this compound is inherently suited for chelation and the formation of stable metal complexes. 8-Hydroxyquinoline is a well-established bidentate chelating agent that coordinates with metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. nih.govscirp.org Similarly, quinoline-sulfonamide derivatives can act as bidentate ligands, forming stable complexes with a variety of transition metal ions, including Cu²⁺, Co²⁺, Zn²⁺, and Ni²⁺. nih.govnih.gov

Coordination typically occurs through the quinoline ring nitrogen and one of the atoms of the sulfonamide group (either a nitrogen or oxygen atom, depending on the specific structure and conditions). nih.gov This chelation can result in the formation of stable five- or six-membered rings with the metal ion, leading to complexes with defined geometries, such as tetrahedral or octahedral. nih.govnih.gov The formation of these metal chelates is fundamental to the compound's potential applications, from its use as a fluorescent probe to its role in creating novel materials with specific magnetic or optical properties. asianpubs.org The study of these metal complexes is a crucial step in translating the potential of this compound into practical research tools and materials.

Interactive Data Summary

The table below summarizes the potential applications and properties of the this compound scaffold based on related compounds.

| Feature | Description | Potential Application | Relevant Ions |

| Fluorescent Probing | Exhibits "turn-on" fluorescence upon ion binding due to mechanisms like Internal Charge Transfer (ICT). | Real-time tracking of metal ions in biological systems. | Zn²⁺, Cu²⁺ |

| Photoluminescence | The quinoline-sulfonamide core allows for the creation of materials with tunable fluorescent properties. | Development of OLEDs, chemical sensors, and fluorescent dyes. | Various Transition Metals |

| Chelation | Acts as a bidentate ligand, coordinating through the quinoline and sulfonamide nitrogens. | Formation of stable metal complexes with defined geometries. | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ |

Future Research Directions and Emerging Avenues for 7 Ethylquinoline 8 Sulfonamide Research

Rational Design of Next-Generation Derivatives with Enhanced Selectivity

The future development of 7-Ethylquinoline-8-sulfonamide as a therapeutic lead hinges on the rational design of new derivatives with superior potency and, crucially, enhanced selectivity. The principle of selectivity is paramount in drug design, aiming to maximize therapeutic effects while minimizing off-target interactions that can lead to adverse effects. Computational methods, such as molecular docking and molecular dynamics simulations, are indispensable tools in this endeavor. These in silico techniques allow researchers to model the interactions between a ligand and its protein target, predicting binding affinities and modes, thereby guiding the synthesis of more effective molecules. mdpi.comnih.gov

A key strategy involves modifying the core this compound structure to achieve selective inhibition of specific enzyme isoforms. For instance, research on related quinoline-based sulfonamides has demonstrated varying inhibitory activities against different human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com Some of these isoforms, like hCA IX and XII, are associated with tumorigenesis, making them attractive cancer-specific targets. nih.govmdpi.com By strategically altering substituents on the quinoline (B57606) ring or the sulfonamide group of this compound, it may be possible to design derivatives that preferentially inhibit these cancer-related isoforms over ubiquitously expressed ones like hCA I and II, thereby enhancing the therapeutic window.

The establishment of clear structure-activity relationships (SAR) is fundamental to this process. As demonstrated with other quinoline-sulfonamides, even minor structural changes, such as the position of the sulfonamide group on an ancillary ring, can significantly impact inhibitory potency and selectivity against different targets. mdpi.com Future research should systematically explore modifications to the 7-ethyl group and other positions on the quinoline scaffold to build a comprehensive SAR profile, which will be instrumental in designing next-generation compounds with optimized selectivity.

Table 1: Example of Selectivity of Quinoline-Based Sulfonamides Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class | Target Isoform (Cancer-Related) | Inhibition Constant (KI) | Off-Target Isoform | Inhibition Constant (KI) | Selectivity Profile |

|---|---|---|---|---|---|

| para-sulfonamide quinolines | hCA IX | 5.5 - 25.8 nM | hCA I | 55.4 nM - 1.56 µM | Shows preference for cancer-related isoform hCA IX over cytosolic hCA I. nih.govmdpi.com |

| meta-sulfonamide quinolines | hCA IX | 8.4 - 86.5 nM | hCA II | Variable | Demonstrates that positional changes of the sulfonamide group impact isoform selectivity. nih.govmdpi.com |

| 8-substituted quinoline-carboxamides | hCA II | Low nanomolar | hCA IX | No significant inhibition | Exhibits high selectivity for cytosolic isoforms over the tumor-associated hCA IX. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies may focus on a specific biological target, the quinoline-sulfonamide scaffold is known for its promiscuity, interacting with a diverse range of biological molecules. nih.govrsc.org A significant future avenue for this compound research is the systematic exploration of novel biological targets to uncover new therapeutic applications beyond its initial scope.

Oncology: A primary area of exploration is cancer therapeutics. The targeting of glycolytic enzymes, a hallmark of cancer metabolism, represents an intriguing approach. mdpi.comnih.gov Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in this pathway and is considered an attractive target for modulating tumor metabolism. mdpi.comnih.govnih.gov Studies on other quinoline-8-sulfonamides have identified potent modulators of PKM2, which reduced intracellular pyruvate levels and decreased cancer cell viability. mdpi.comnih.gov Investigating the potential of this compound and its derivatives to act as PKM2 inhibitors could open new doors for cancer treatment. mdpi.com

Neurodegenerative Diseases: Multifactorial diseases like Alzheimer's require multi-target drugs for effective treatment. researchgate.net The quinoline-sulfonamide hybrid structure is well-suited for developing multi-target-directed ligands (MTDLs). rsc.org Research has shown that certain quinoline-sulfonamides can act as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes that play critical roles in the progression of Alzheimer's disease. rsc.org Screening this compound derivatives against these neurological targets could yield novel candidates for treating complex neurodegenerative disorders.

Infectious Diseases: The quinoline core is historically associated with antimicrobial activity, most famously in the case of quinine. mdpi.comnih.gov Modern research continues to explore quinoline derivatives for their antibacterial and antifungal properties. mdpi.com Hybrid quinoline-sulfonamide complexes involving various metals have shown promising activity against pathogenic bacteria and fungi. mdpi.com This suggests that this compound and its metal complexes could be developed as novel antimicrobial agents to combat infectious diseases and the growing threat of drug resistance.

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Potential Biological Target | Therapeutic Area | Rationale / Mechanism of Action |

|---|---|---|

| Pyruvate Kinase M2 (PKM2) | Oncology | Inhibition of a key glycolytic enzyme to disrupt cancer cell metabolism and proliferation. mdpi.comnih.gov |

| Carbonic Anhydrases (hCA IX, XII) | Oncology | Selective inhibition of tumor-associated isoforms involved in pH regulation and tumor progression. nih.govmdpi.com |

| Monoamine Oxidases (MAOs) & Cholinesterases (ChEs) | Neurodegenerative Diseases | Dual inhibition of key enzymes implicated in the pathology of Alzheimer's disease. rsc.org |

| Bacterial & Fungal Enzymes | Infectious Diseases | Development of novel antimicrobial and antifungal agents based on the quinoline scaffold. mdpi.comresearchgate.net |

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the chemical space around the this compound scaffold, the development and application of advanced synthetic methodologies are essential. Modern organic synthesis offers a powerful toolkit to create complex and diverse molecular architectures that would be inaccessible through traditional methods.

One such powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which can act as stable linkers or bioisosteres for amide bonds. mdpi.comnih.gov Incorporating triazole moieties into this compound derivatives can lead to molecules with novel geometries and interaction capabilities, potentially enhancing target binding and improving pharmacokinetic properties. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a robust method for forming carbon-carbon bonds. nih.gov This methodology can be employed to attach various aryl or heteroaryl groups to the this compound core, enabling a broad exploration of SAR and the development of compounds with extended conjugation and diverse steric and electronic properties. nih.gov

Furthermore, multistep synthetic pathways involving the creation of key intermediates, such as quinoline sulfonyl chlorides through oxyhalogenation, are fundamental. nih.gov These intermediates can then be reacted with a wide array of amines or other nucleophiles to generate large libraries of sulfonamide derivatives for biological screening. researchgate.netmdpi.com The refinement of these multi-step sequences to improve yields and reduce reaction times will be crucial for the efficient generation of novel compound libraries based on the this compound framework.

Table 3: Advanced Synthetic Methodologies for Derivative Synthesis

| Synthetic Methodology | Description | Application in Derivative Design |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and an alkyne. mdpi.comnih.gov | Introduction of triazole linkers to create novel molecular architectures and potential amide bioisosteres. nih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.gov | Attachment of diverse aryl groups to the quinoline core to expand structural diversity and explore SAR. nih.gov |

| Multi-step Synthesis via Sulfonyl Chloride | Formation of a reactive quinoline sulfonyl chloride intermediate followed by reaction with various amines. nih.govmdpi.com | Facilitates the creation of a large library of sulfonamide derivatives with different substituents for high-throughput screening. |

| Acylation and Metal Complexation | Acylation of an aminoquinoline followed by complexation with metal ions (e.g., Zn2+, Cu2+). mdpi.com | Generation of hybrid quinoline-sulfonamide metal complexes with potential antimicrobial activity. mdpi.com |

Integration of Multidisciplinary Approaches in Compound Design and Evaluation

The successful translation of a chemical lead into a viable drug candidate is rarely achieved in isolation. The future of this compound research will depend on the seamless integration of multiple scientific disciplines in an iterative cycle of design, synthesis, and evaluation. researchgate.net This multidisciplinary approach ensures that research is driven by data and that resources are focused on the most promising avenues.

The process begins with in silico design , where computational chemists use molecular modeling to identify promising modifications to the lead compound and predict their biological activity. mdpi.comrsc.org These theoretical predictions provide a rational basis for selecting which derivatives to synthesize, saving considerable time and resources compared to a purely empirical approach.

Next, synthetic chemistry comes into play, where organic chemists apply advanced methodologies to synthesize the target compounds designed in the computational phase. nih.govnih.gov The ability to efficiently produce the desired molecules is critical for moving the research forward.

Finally, the newly synthesized compounds undergo biological evaluation . This involves a battery of in vitro assays, such as enzyme inhibition studies and cell-based proliferation assays, to determine their actual potency, selectivity, and mechanism of action. mdpi.comnih.govnih.gov The data from these biological tests are then fed back to the computational chemists, who can use it to refine their models and design the next round of improved compounds. This iterative "design-synthesize-test" cycle is the engine of modern drug discovery and will be paramount in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Ethylquinoline-8-sulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis of quinoline derivatives often employs the Skraup or Doebner-Miller reactions, adapted with sulfonamide functionalization. For this compound, a modified Skraup synthesis using ethyl-substituted aniline precursors and sulfonation under controlled acidic conditions is common . Purification involves recrystallization in ethanol-water mixtures, followed by HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%). Optimization requires monitoring reaction temperature (110–130°C) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) to avoid over-sulfonation by-products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on H/C NMR (DMSO-d6, 400 MHz) to identify ethyl (–CHCH) and sulfonamide (–SONH) groups. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 250.3). Purity assessment uses reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to validate stoichiometry. Residual solvents are quantified via GC-MS, adhering to USP standards .

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer : Detailed protocols should include reaction parameters (temperature, time, solvent ratios), raw spectral data (NMR/IR peaks), and chromatographic conditions (column type, gradient profiles). Raw datasets (e.g., HPLC chromatograms) should be archived in supplementary materials, with metadata annotations (batch numbers, instrument calibration dates). Cross-validation via independent replication studies is critical, as emphasized in pharmacopeial guidelines .

Advanced Research Questions

Q. How should researchers design experiments to assess the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the quinoline core (e.g., varying alkyl chains at position 7) and sulfonamide modifications (e.g., –SONHR groups). Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., carbonic anhydrase), while in vitro assays (e.g., enzyme inhibition IC) validate predictions. Dose-response curves and statistical analysis (ANOVA, p < 0.05) are essential to distinguish active analogs .

Q. What strategies are recommended for reconciling contradictory data on the physicochemical properties of this compound across studies?

- Methodological Answer : Contradictions in solubility or stability data often arise from solvent polarity differences (e.g., DMSO vs. aqueous buffers) or pH variations. Researchers should replicate experiments under standardized conditions (e.g., PBS pH 7.4, 25°C) and employ meta-analysis to identify confounding variables. Validation via orthogonal methods (e.g., DSC for thermal stability vs. accelerated degradation studies) resolves discrepancies .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular dynamics simulations (AMBER force field) assess solvation effects, while QSAR models correlate computed descriptors (logP, polar surface area) with experimental bioactivity. Hybrid approaches, such as docking-DFT synergy, improve mechanistic predictions for sulfonamide-protein interactions .

Q. What methodologies are effective in analyzing the environmental stability and degradation pathways of this compound?

- Methodological Answer : Accelerated degradation studies (e.g., exposure to UV light, HO) identify breakdown products via LC-MS/MS. Ecotoxicity assays (Daphnia magna LC) assess environmental impact. Isotopic labeling (C-tracking) quantifies mineralization rates in soil/water matrices. Data interpretation follows OECD guidelines for persistence, bioaccumulation, and toxicity (PBT) profiling .

Data Analysis and Reporting Standards

Q. How should researchers address variability in biological assay results for this compound?

- Methodological Answer : Intra-assay variability is minimized by triplicate measurements and normalization to positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition). Inter-laboratory validation ensures consistency, with Bland-Altman plots identifying systematic biases. Outliers are scrutinized using Grubbs’ test, and results are reported with 95% confidence intervals .

Q. What frameworks support the integration of qualitative and quantitative data in studies on this compound’s mechanism of action?

- Methodological Answer : Mixed-methods designs combine kinetic assay data (quantitative) with molecular dynamics trajectory analysis (qualitative). Thematic coding of simulation outputs (e.g., hydrogen bond persistence) complements statistical models. Reporting follows SRQR standards, with explicit linkages between computational hypotheses and experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.